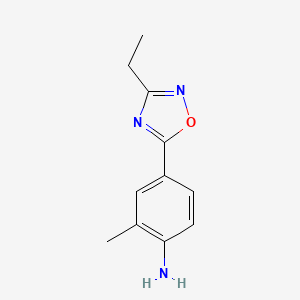

4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-methylaniline

Description

4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-methylaniline is a heterocyclic compound featuring a 1,2,4-oxadiazole ring substituted with an ethyl group at position 3 and a 2-methylaniline moiety at position 3. The 1,2,4-oxadiazole scaffold is renowned for its stability, metabolic resistance, and versatility in medicinal chemistry, often serving as a bioisostere for esters or amides .

Properties

Molecular Formula |

C11H13N3O |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-methylaniline |

InChI |

InChI=1S/C11H13N3O/c1-3-10-13-11(15-14-10)8-4-5-9(12)7(2)6-8/h4-6H,3,12H2,1-2H3 |

InChI Key |

YGPNOTJFLURONK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NOC(=N1)C2=CC(=C(C=C2)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-methylaniline typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature. This method allows for the efficient production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields . The reaction does not require the use of protective groups, making it a convenient and efficient synthetic route.

Industrial Production Methods

While specific industrial production methods for 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-methylaniline are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as crystallization and chromatography to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-methylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

Research indicates that compounds containing oxadiazole rings, such as 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-methylaniline, exhibit significant biological activities. They have been explored for their potential as:

- Antimicrobial Agents : The oxadiazole moiety is known for its antibacterial and antifungal properties. Studies show that derivatives of oxadiazole can inhibit the growth of various pathogens, making them candidates for developing new antibiotics.

- Anticancer Agents : Some oxadiazole derivatives have demonstrated cytotoxic effects against cancer cell lines. Their mechanism often involves the induction of apoptosis in cancer cells, which is crucial for cancer therapy.

- Neuroprotective Agents : Research has suggested that compounds similar to 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-methylaniline may have protective effects against neurodegenerative diseases like Alzheimer's. They can act as acetylcholinesterase inhibitors, potentially improving cognitive functions by increasing acetylcholine levels in the brain.

Materials Science

Polymeric Applications

The unique structure of 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-methylaniline allows it to be utilized in synthesizing advanced materials:

- Conductive Polymers : The incorporation of this compound into polymer matrices can enhance electrical conductivity. This property is beneficial for applications in organic electronics and sensors.

- Coatings and Adhesives : Its chemical stability and resistance to environmental factors make it suitable for use in coatings and adhesives that require durability and performance under harsh conditions.

Biological Research

Biochemical Studies

In biological research, this compound serves as a valuable tool for studying various biochemical processes:

- Enzyme Inhibition Studies : The ability of 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-methylaniline to inhibit specific enzymes makes it a useful reagent for understanding enzyme kinetics and mechanisms.

- Receptor Binding Studies : Its interactions with biological receptors can provide insights into drug-receptor dynamics and aid in the design of more effective therapeutic agents.

Antimicrobial Activity

A study evaluating the antimicrobial properties of oxadiazole derivatives demonstrated that compounds with similar structures to 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-methylaniline exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The study highlighted the potential for developing new antibiotics based on these findings.

Neuroprotective Effects

Research focused on neuroprotective agents revealed that derivatives of oxadiazole could inhibit acetylcholinesterase activity effectively. This inhibition is crucial for enhancing neurotransmitter levels in conditions such as Alzheimer's disease. The study provided evidence supporting the therapeutic potential of such compounds in neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-methylaniline involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Ring

a. 4-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)aniline

- Impact : The bulky tert-butyl group increases steric hindrance, reducing binding affinity to some targets. In antitumor assays, analogs derived from this compound showed moderate activity (mean IC₅₀ ~9.4 µM) .

- Synthesis : Prepared from tert-butylamidoxime and 4-nitrobenzonitrile, highlighting the role of substituent size in reaction pathways .

b. 4-(3-(4-Phenoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline

- Structural Difference: A phenoxyphenyl group replaces ethyl.

- Impact: The aromatic system enhances π-π stacking but may reduce solubility. Such derivatives are explored for antimicrobial activity, leveraging the phenoxyphenyl group’s planar structure .

c. 5-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1,4,5,6-tetrahydropyrimidine Hydrochloride (CDD-0102A)

Substituent Variations on the Aniline Ring

a. 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline

- Structural Difference : Lacks the 2-methyl group on the aniline.

- This compound is a precursor in star-shaped molecule synthesis .

b. N-Methyl-4-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline

- Structural Difference : N-methylation of the aniline.

- Impact : Methylation improves metabolic stability by blocking oxidative deamination, a common degradation pathway for primary anilines .

c. 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-[(pyridin-3-yl)methyl]aniline

- Structural Difference : Nitro and pyridinylmethyl groups added.

- Such derivatives are used in high-throughput screening for kinase inhibitors .

Physicochemical and Pharmacokinetic Properties

Notes:

- The 2-methyl group in the target compound moderately increases logP compared to non-methylated analogs, suggesting better membrane permeability .

- tert-Butyl derivatives exhibit lower solubility due to increased hydrophobicity .

Biological Activity

4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-methylaniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities.

- Molecular Formula : C₁₁H₁₃N₃O

- Molecular Weight : 203.24 g/mol

- CAS Number : 1036631-00-1

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-methylaniline. Various mechanisms of action have been proposed for these compounds, primarily involving apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

- In Vitro Studies :

- A study by Arafa et al. demonstrated that several oxadiazole derivatives exhibited significant cytotoxicity against various cancer cell lines. The compound was tested against HEPG2 (liver), MCF7 (breast), and PC-3 (prostate) cancer cells, showing promising IC₅₀ values that indicate potent activity compared to standard chemotherapeutics .

- Another investigation reported that similar oxadiazole compounds induced apoptosis in MCF7 cells through a dose-dependent mechanism, suggesting that 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-methylaniline may share this property .

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| HEPG2 | 1.18 | Apoptosis Induction |

| MCF7 | 0.67 | Cell Cycle Arrest |

| PC-3 | 0.80 | Apoptosis Induction |

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been explored. Research indicates that compounds containing the oxadiazole ring can exhibit significant antibacterial and antifungal activities.

Key Findings

- Synthesis and Testing :

- A study synthesized various oxadiazole derivatives and evaluated their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives showed higher activity than traditional antibiotics .

- The compound's structural features contribute to its ability to disrupt microbial cell membranes or inhibit essential enzymes involved in microbial metabolism.

Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, there is emerging evidence regarding the potential neuroprotective and anti-inflammatory properties of oxadiazole derivatives.

- Neuroprotective Effects :

- Anti-inflammatory Properties :

Q & A

Basic Research Questions

Q. What synthetic routes are reported for 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-methylaniline and its analogs?

- Methodology : The compound can be synthesized via 1,3-dipolar cycloaddition between amidoximes and nitriles or carboxylic acid derivatives. For example, tert-butylamidoxime and 4-aminobenzoic acid undergo a one-pot reaction to form the oxadiazole core, followed by deprotection . Microwave-assisted synthesis (e.g., 80–120°C, 30–60 min) improves reaction efficiency and yield compared to conventional heating . Protecting groups like Boc are often used to prevent side reactions during cyclization .

Q. How is the structural integrity of this compound validated in synthetic studies?

- Methodology : X-ray crystallography is the gold standard for confirming molecular structure. For example, analogs like 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline were characterized using single-crystal X-ray diffraction, with SHELX software refining crystallographic data to validate bond angles, distances, and stereochemistry . Complementary techniques include /-NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) .

Q. What biological activities have been reported for 1,2,4-oxadiazole-containing aniline derivatives?

- Methodology : Derivatives are screened for antitumor activity using monolayer cell-survival assays. For instance, analogs with IC values as low as 9.4 µM against 11 cancer cell lines were identified via dose-response curves and MTT assays . Structural modifications (e.g., tert-butyl vs. ethyl substituents) are analyzed for structure-activity relationships (SAR) to optimize potency .

Advanced Research Questions

Q. How can computational tools enhance the design of derivatives with improved bioactivity?

- Methodology : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Molecular docking with target proteins (e.g., kinases) identifies binding affinities. SHELXL refinements of crystallographic data provide structural benchmarks for computational models .

Q. What experimental challenges arise in optimizing the synthesis of this compound, and how are they resolved?

- Methodology : Competing side reactions (e.g., over-oxidation) are mitigated using controlled temperatures (e.g., 60–80°C) and inert atmospheres. Microwave synthesis reduces reaction times and improves regioselectivity compared to traditional reflux methods . Protecting groups (e.g., Boc) prevent undesired substitutions during cyclization .

Q. How do substituents on the oxadiazole ring affect physicochemical properties?

- Methodology : Substituents like ethyl or tert-butyl groups are studied for steric and electronic effects. LogP values and solubility are measured via HPLC or shake-flask methods. Crystallographic data reveal how bulky substituents influence packing efficiency and melting points .

Q. What strategies are used to resolve contradictions in bioactivity data across studies?

- Methodology : Discrepancies in IC values are addressed by standardizing assay conditions (e.g., cell line passage number, serum concentration). Redundant synthesis and characterization (e.g., X-ray validation) ensure compound purity before retesting . Meta-analyses of SAR datasets identify outliers due to structural variations .

Q. How can this compound be functionalized for applications in supramolecular chemistry?

- Methodology : The aniline group serves as a site for conjugation (e.g., acrylamidation or Schiff base formation). Star-shaped molecules are synthesized by coupling 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-methylaniline with tricyclic cores (e.g., 1,3,5-cyclohexatrione) via nucleophilic substitution or click chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.